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Introduction
Adenosine 5'-(β,γ-imido)triphosphate (AMP-PNP) is a non-hydrolyzable analog of adenosine

triphosphate (ATP) that has become an indispensable tool for dissecting the intricate

mechanisms of cytoskeletal dynamics. By binding to the nucleotide-binding sites of motor

proteins and cytoskeletal monomers without being broken down, AMP-PNP effectively

"freezes" these proteins in an ATP-bound-like state. This unique property allows researchers to

trap and study transient intermediates in the mechanochemical cycles of motor proteins like

kinesin and myosin, as well as to investigate the nucleotide-dependent steps of actin and

microtubule polymerization. These application notes provide a comprehensive overview of the

uses of AMP-PNP in cytoskeletal research, complete with detailed experimental protocols and

quantitative data to guide your experimental design.

Mechanism of Action
AMP-PNP mimics the binding of ATP to ATPases, but the substitution of the β-γ bridging

oxygen atom with an imido group (-NH-) renders the terminal phosphate bond resistant to

enzymatic cleavage.[1] This seemingly simple modification has profound effects on the function

of cytoskeletal proteins:

Motor Proteins (Kinesin and Myosin): For motor proteins, ATP binding and hydrolysis are

tightly coupled to conformational changes that drive movement along cytoskeletal filaments.
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AMP-PNP binding locks the motor protein in a state that typically exhibits strong affinity for

its track (microtubules for kinesin, actin filaments for myosin).[2][3][4] This "rigor-like" state is

crucial for structural studies and for elucidating the steps in the force-generation cycle.[5]

Actin and Tubulin: The polymerization of actin and tubulin into filaments is also influenced by

the nucleotide state of the monomers. While ATP hydrolysis is not strictly required for the

polymerization of actin, it plays a key role in the dynamics and stability of the resulting

filaments.[6][7] AMP-PNP can substitute for ATP in promoting polymerization, allowing for

the study of filament structures and properties in a state that mimics the initial ATP-bound

polymer.[6][7]

Applications in Cytoskeletal Dynamics Research
The unique properties of AMP-PNP have led to its widespread use in a variety of experimental

applications:

Elucidating Motor Protein Mechanochemistry: By trapping motor proteins in an ATP-bound

state, AMP-PNP has been instrumental in defining the sequence of conformational changes

that constitute the motor's power stroke.[5] It allows for the study of processivity,

directionality, and the coordination between the motor domains of dimeric motors like kinesin.

[2]

Structural Biology (Cryo-EM and X-ray Crystallography): The ability of AMP-PNP to stabilize

motor protein-filament complexes has been a boon for structural biologists.[8][9] By locking

the complex in a specific conformation, high-resolution structures can be obtained, providing

invaluable snapshots of the molecular interactions at different stages of the

mechanochemical cycle.

In Vitro Motility Assays: AMP-PNP is frequently used as a competitive inhibitor in motility

assays to probe the role of ATP hydrolysis in movement. By observing the effect of varying

AMP-PNP concentrations on motor velocity and processivity, researchers can extract kinetic

parameters of the motor's cycle.[10][11]

Studying Filament Dynamics: In studies of actin and microtubule polymerization, AMP-PNP
allows for the separation of the effects of nucleotide binding from those of hydrolysis. This

has been crucial in understanding how the nucleotide state of subunits influences

polymerization kinetics, critical concentration, and filament stability.[6]
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Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing AMP-PNP to

investigate the dynamics of kinesin, myosin, and actin.

Kinesin Motor Proteins
Paramete
r

Kinesin
Type

Organism
/Source

AMP-PNP
Concentr
ation

ATP
Concentr
ation

Observed
Effect

Citation

Microtubul

e Gliding

Velocity

Kinesin-1
0 - 1000

µM
1 mM

Velocity

decreased

with

increasing

AMP-PNP.

Half-

maximal

velocity at

~400 µM.

[10][11]

Mean Run

Length

(Long

Runs)

Kinesin-1 0.2 mM 0.5 mM
558 ± 39

nm
[2]

3.0 mM 0.5 mM 62 ± 7 nm [2]

Detachmen

t Rate

(One-

headed

kinesin)

Kinesin 1 mM - 0.009 s⁻¹ [3]

2D On-

Rate

(kon2D)

Kinesin-1 2 mM -

0.0041 ±

0.0009

(motor/

μm²)⁻¹⋅s⁻¹

[12]

2D Off-

Rate (koff)
Kinesin-1 2 mM - ~0 s⁻¹ [12]
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Myosin Motor Proteins
Paramete
r

Myosin
Type

Organism
/Source

AMP-PNP
Concentr
ation

ATP
Concentr
ation

Observed
Effect

Citation

Actin-

activated

S1-ATPase

activity

Myosin

Subfragme

nt-1 (S1)

Rabbit

Skeletal

Muscle

- -

F-actin-

AMPPNP

activated

S1-ATPase

as

efficiently

as F-actin-

ADP.

[4]

Isometric

Tension

(Skinned

Muscle

Fibers)

Frog

Sartorius

Muscle

Saturating -

~50%

decrease

in rigor

tension.

[13]

Working

Stroke
Myosin 1 mM -

No

significant

working

stroke

observed

upon

binding to

actin.

[14]

Dissociatio

n Rate

Constant

from Acto-

S1

Myosin S1 Variable -

Second-

order rate

constant of

5.2

mM⁻¹·s⁻¹.

[14]

Actin Polymerization
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Parameter
Nucleotide
Bound to G-
actin

Condition Value Citation

Rate of

Polymerization
AMP-PNP 100 mM KCl

3 to 5 times

faster than ADP-

actin, similar to

ATP-actin.

[6]

Critical

Concentration

(Gc)

AMP-PNP 100 mM KCl 0.8 µM [6]

ATP 100 mM KCl 0.7 µM [6]

ADP 100 mM KCl 3.4 µM [6]

Experimental Protocols
Protocol 1: In Vitro Microtubule Gliding Assay to Study
Kinesin Inhibition by AMP-PNP
This protocol describes how to perform a microtubule gliding assay to observe the inhibitory

effect of AMP-PNP on kinesin-1 motility.

Materials:

Purified, active kinesin-1 motor protein

Rhodamine-labeled, taxol-stabilized microtubules

Microscope slides and coverslips

Casein solution (e.g., 1 mg/mL in BRB80 buffer)

BRB80 buffer (80 mM PIPES pH 6.9, 1 mM MgCl₂, 1 mM EGTA)

ATP stock solution (e.g., 100 mM)
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AMP-PNP stock solution (e.g., 100 mM)

Motility buffer: BRB80 supplemented with 1 mM ATP, an oxygen scavenger system (e.g.,

glucose oxidase, catalase, and glucose), and varying concentrations of AMP-PNP.

Fluorescence microscope with a temperature-controlled stage and a sensitive camera.

Procedure:

Prepare Flow Cell: Construct a flow cell by affixing a coverslip to a microscope slide with

double-sided tape, creating a small channel.

Coat with Kinesin:

Introduce a solution of kinesin-1 (e.g., 5-10 µg/mL in BRB80 with 0.2 mg/mL casein and 10

µM ATP) into the flow cell and incubate for 5 minutes at room temperature. This allows the

kinesin motors to adsorb to the glass surface.

Wash the flow cell with BRB80 containing 1 mg/mL casein to block non-specific binding

sites.

Introduce Microtubules:

Introduce a solution of rhodamine-labeled, taxol-stabilized microtubules diluted in motility

buffer (without AMP-PNP initially) into the flow cell.

Allow the microtubules to bind to the kinesin-coated surface for a few minutes.

Initiate and Observe Motility:

Place the slide on the microscope stage and locate the microtubules.

To initiate motility, perfuse the flow cell with motility buffer containing 1 mM ATP.

Record time-lapse image sequences of the gliding microtubules.

Introduce AMP-PNP:
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Prepare a series of motility buffers with a constant ATP concentration (e.g., 1 mM) and

increasing concentrations of AMP-PNP (e.g., 0, 50, 100, 200, 500, 1000 µM).

Sequentially perfuse the flow cell with these solutions, allowing the system to equilibrate

for a few minutes after each change.

Record time-lapse image sequences for each AMP-PNP concentration.

Data Analysis:

Use tracking software to measure the velocity of individual microtubules at each AMP-
PNP concentration.

Plot the average microtubule velocity as a function of AMP-PNP concentration to

determine the inhibitory effect.

Flow Cell Preparation Motility Observation Data Analysis

Construct Flow Cell Add Kinesin Solution Incubate (5 min) Wash with Casein Add Microtubules Initiate Motility (ATP) Record Baseline Perfuse with AMP-PNP Record Inhibition Track Microtubules Calculate Velocity Plot Velocity vs. [AMP-PNP]

Click to download full resolution via product page

Caption: Workflow for a microtubule gliding assay with AMP-PNP.

Protocol 2: Cryo-Electron Microscopy (Cryo-EM) Sample
Preparation of Kinesin-Microtubule Complexes with
AMP-PNP
This protocol outlines the steps for preparing kinesin-decorated microtubules in the presence of

AMP-PNP for structural analysis by cryo-EM.

Materials:

Purified kinesin motor domain
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Taxol-stabilized microtubules

AMP-PNP

Apyrase (to remove any contaminating ATP/ADP)

Cryo-EM grids (e.g., glow-discharged holey carbon grids)

Vitrification device (e.g., Vitrobot)

Liquid ethane and liquid nitrogen

Procedure:

Prepare Nucleotide-free Kinesin: Incubate the purified kinesin motor domain with apyrase

(e.g., 10 U/mL) for 15-30 minutes at 4°C to remove any bound nucleotides.

Form the Kinesin-Microtubule Complex:

In a microcentrifuge tube, mix the taxol-stabilized microtubules with the nucleotide-free

kinesin. The molar ratio of kinesin to tubulin dimer should be optimized to achieve desired

decoration density.

Add AMP-PNP to a final concentration that ensures saturation of the nucleotide-binding

sites (e.g., 2-5 mM).

Incubate the mixture at room temperature for 15-30 minutes to allow complex formation.

Prepare Cryo-EM Grids:

Set the vitrification device to the desired temperature and humidity (e.g., 23°C and 100%

humidity).

Apply a small volume (e.g., 3-4 µL) of the kinesin-microtubule complex solution to a glow-

discharged cryo-EM grid.

Blot the grid to remove excess liquid, leaving a thin film of the solution. The blotting time

needs to be optimized.
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Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.

Grid Storage and Imaging:

Store the vitrified grids in liquid nitrogen until ready for imaging.

Image the grids using a cryo-transmission electron microscope.
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Protein Preparation

Complex Formation

Grid Preparation

Purified Kinesin

Apyrase Treatment

Nucleotide-free Kinesin

Mix Kinesin and MTs

Taxol-stabilized MTs

Add AMP-PNP

Incubate

Apply to Grid

Blot

Plunge-freeze

Store in Liquid N2

Click to download full resolution via product page

Caption: Cryo-EM sample preparation workflow for kinesin-MT complexes.
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Protocol 3: Investigating the Effect of AMP-PNP on Actin
Polymerization by Pyrene Fluorescence Assay
This protocol uses the fluorescence of pyrene-labeled actin to monitor the kinetics of actin

polymerization in the presence of AMP-PNP.

Materials:

Monomeric (G-) actin, with a fraction labeled with pyrene

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

AMP-PNP stock solution

Polymerization buffer (e.g., 10x KMEI: 500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM

Imidazole pH 7.0)

Fluorometer with a temperature-controlled cuvette holder

Procedure:

Prepare G-actin: Prepare a solution of G-actin containing 5-10% pyrene-labeled actin in G-

buffer on ice. The final actin concentration in the assay should be above the critical

concentration.

Nucleotide Exchange (Optional but Recommended): To ensure that the actin is primarily

bound to AMP-PNP, you can perform a nucleotide exchange.

Treat the G-actin with a resin (e.g., Dowex) to remove bound ATP.

Incubate the nucleotide-free actin with an excess of AMP-PNP.

Set up the Assay:

In a fluorometer cuvette, add G-buffer and the desired final concentration of AMP-PNP.

Add the G-actin solution to the cuvette.
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Place the cuvette in the fluorometer and allow the temperature to equilibrate.

Initiate Polymerization:

Initiate polymerization by adding 1/10th volume of 10x polymerization buffer.

Immediately start recording the pyrene fluorescence (Excitation: ~365 nm, Emission: ~407

nm) over time.

Data Analysis:

The fluorescence intensity will increase as G-actin incorporates into F-actin filaments.

The polymerization curve will have a lag phase (nucleation), an elongation phase (rapid

increase in fluorescence), and a steady-state phase (plateau).

The maximum slope of the curve is proportional to the rate of polymerization.

Compare the polymerization kinetics of AMP-PNP-actin with that of ATP-actin and ADP-

actin.
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Assay Setup
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Data Analysis
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Actin Polymerization Dynamics

Effect of AMP-PNP

G-actin-ATP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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